Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-
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Overview
Description
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzo[h]quinoline core substituted with a 2-(1,1-dimethylethyl) group and two phenyl groups at positions 4 and 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline derivatives typically involves cycloisomerization reactions. For instance, the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . These reactions are performed under mild conditions and offer high yields.
Industrial Production Methods
Industrial production methods for benzo[h]quinoline derivatives often utilize green and sustainable chemistry approaches. These include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
Benzo[h]quinoline derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Serve as fluorescent probes for studying biological systems due to their luminescent properties.
Medicine: Investigated for their potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of benzo[h]quinoline derivatives involves their interaction with various molecular targets and pathways. For example, these compounds can act as inhibitors of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Another nitrogen-containing heterocyclic compound with similar applications.
Acridine: Known for its use in dye production and as an antiseptic.
Benzo[c]acridine: Exhibits antibacterial and anticancer activities.
Uniqueness
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88065-01-4 |
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Molecular Formula |
C29H27N |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-tert-butyl-4,9-diphenyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C29H27N/c1-29(2,3)27-19-25(21-12-8-5-9-13-21)24-17-16-22-14-15-23(18-26(22)28(24)30-27)20-10-6-4-7-11-20/h4-15,18-19H,16-17H2,1-3H3 |
InChI Key |
FXWYWOOBRZTLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CCC3=C2C=C(C=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5 |
Origin of Product |
United States |
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